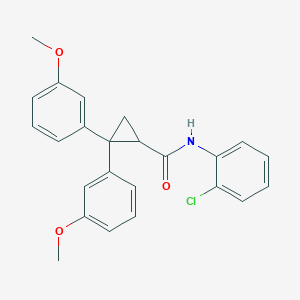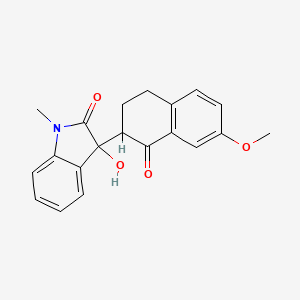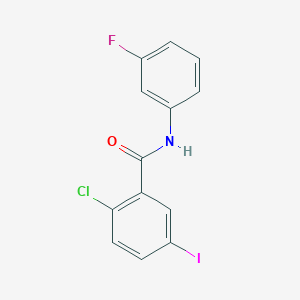
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, also known as MCC950, is a small molecule inhibitor that selectively blocks the NLRP3 inflammasome, a crucial component of the innate immune system. The NLRP3 inflammasome is responsible for the production of interleukin-1β (IL-1β) and interleukin-18 (IL-18), two pro-inflammatory cytokines that play important roles in the pathogenesis of many diseases, including autoinflammatory disorders, metabolic disorders, and neurodegenerative diseases. MCC950 has been shown to be effective in preclinical models of several diseases, making it a promising candidate for the development of new therapies.
Mecanismo De Acción
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide selectively targets the NLRP3 inflammasome, which is activated in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Once activated, the NLRP3 inflammasome recruits and activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide binds to the NLRP3 inflammasome at a specific site and prevents the recruitment and activation of caspase-1, thereby blocking the production of IL-1β and IL-18.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to blocking the production of IL-1β and IL-18, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to reduce the production of other pro-inflammatory cytokines, such as IL-6 and TNF-α. N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has also been shown to reduce the activation of microglia, the immune cells of the central nervous system, which play a key role in neuroinflammation. In addition, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is its selectivity for the NLRP3 inflammasome, which allows for more precise targeting of the immune response. In addition, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to be effective in a variety of preclinical models, indicating its potential for use in a wide range of diseases. However, one limitation of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is its relatively short half-life, which may limit its effectiveness in some applications. In addition, the use of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in humans has not yet been extensively studied, and its safety and efficacy in clinical trials remain to be determined.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and cardiovascular disease. Additionally, the use of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in combination with other therapies, such as immunotherapies, may be a promising avenue for future research. Finally, the development of new delivery methods for N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, such as nanoparticles or liposomes, may help to overcome its limitations in terms of half-life and bioavailability.
Métodos De Síntesis
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was first synthesized by chemists at the University of Queensland in Australia in 2015. The synthesis involves several steps, including the reaction of 2-chlorobenzonitrile with 3-methoxybenzylmagnesium bromide to form a Grignard reagent, which is then reacted with cyclopropanecarboxylic acid to form the cyclopropane ring. The resulting product is then treated with trifluoroacetic acid to remove the protecting groups and yield N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been extensively studied in preclinical models of various diseases, including gout, multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In these models, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to reduce inflammation and improve disease outcomes. For example, in a mouse model of gout, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was shown to reduce the production of IL-1β and IL-18, leading to a reduction in joint inflammation and pain. In a mouse model of multiple sclerosis, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was shown to reduce the severity of disease symptoms and improve motor function. In a mouse model of Alzheimer's disease, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was shown to reduce the accumulation of amyloid beta plaques in the brain, a hallmark of the disease.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO3/c1-28-18-9-5-7-16(13-18)24(17-8-6-10-19(14-17)29-2)15-20(24)23(27)26-22-12-4-3-11-21(22)25/h3-14,20H,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEVTHMPKZTZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC=CC=C3Cl)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B5230968.png)
![3-chloro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5230987.png)

![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1-methyl-1H-indole](/img/structure/B5231005.png)
![3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5231012.png)
![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5231016.png)
![methyl (3-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-1H-indol-1-yl)acetate](/img/structure/B5231041.png)
![4-benzyl-1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperidine](/img/structure/B5231053.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5231062.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)
![diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate](/img/structure/B5231080.png)

![3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231092.png)